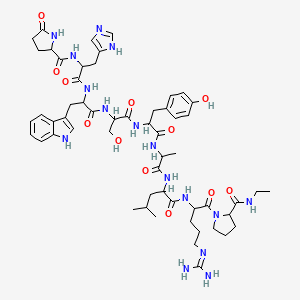![molecular formula C11H12N4 B1180733 [(4S)-4,5-Dihydro-4-phenylmethyl-2-oxazolyl]ferrocene CAS No. 162157-05-3](/img/structure/B1180733.png)
[(4S)-4,5-Dihydro-4-phenylmethyl-2-oxazolyl]ferrocene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
- Ferrocene Synthesis : In a 3-neck round-bottom flask, cyclopentadiene is mixed with dimethoxyethane (DME). Potassium hydroxide (KOH) is added to form the cyclopentadienyl anion. Finely powdered iron(II) chloride (FeCl2·4H2O) dissolved in dimethyl sulfoxide (DMSO) is then slowly added. The resulting dark slurry is treated with crushed ice and hydrochloric acid to obtain crude orange ferrocene, which can be purified by sublimation .
Molecular Structure Analysis
Ferrocene’s structure consists of two parallel Cp rings with the Fe atom in the center. The rings can be either staggered (D5h) or eclipsed (D5d). The equal bonding of all carbon atoms in the Cp rings to the central Fe2+ ion contributes to its stability and aromatic properties .
Chemical Reactions Analysis
- Redox Chemistry : Ferrocene undergoes reversible redox reactions, forming the ferrocenium cation (Fe(C5H5)+2) in oxidizing conditions .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Catalysis in Organic Reactions : The use of chiral ferrocene ligands, including oxazolinylferrocenes, has been shown to significantly improve the enantioselectivity and yields in Pd-catalyzed asymmetric allylic substitution reactions (Park et al., 1999).
Asymmetric Synthesis : Ferrocene derivatives have been used for diastereoselective deprotonation, offering a new and efficient way to introduce planar chirality into the ferrocene backbone (Vinci et al., 2006).
Synthesis of Ferrocenyl-Substituted Compounds : Ferrocenyl-substituted bicyclic phosphites have been synthesized, demonstrating diverse applications in coordination chemistry and potential uses in redox reactions (Bárta et al., 2015).
Biomedical Research : Ferrocene-containing pseudopeptides have shown potential in medicinal applications due to the cytotoxic and antianemic properties of ferrocene (Angelici et al., 2018).
Development of Ion Recognition Receptors : Ferrocene derivatives have been developed as ion pair recognition receptors, exhibiting selective sensing capabilities for various ions in complex chemical environments (Otón et al., 2012).
Cancer Research : The application of ferrocene and its derivatives in cancer research highlights their potential as active agents against various types of diseases (Fouda et al., 2007).
Chemical Sensing and Detection : Ferrocene derivatives have been utilized in the synthesis of chemosensors for the selective detection of metal ions like Hg2+ and Pb2+ in aqueous environments (Pandey et al., 2012).
Electrochemical Sensing : Studies on ferrocene macrocyclic ligands have demonstrated their ability to electrochemically sense various metal cations and anions, useful in environmental monitoring and analytical chemistry (Beer et al., 1996).
Molecular Spectroscopy : Applications of molecular spectroscopy in studying ferrocenes and other organometallic complexes have been explored, emphasizing their diverse roles in bioorganometallic chemistry (Butler et al., 2012).
Organometallic Chemistry : Ferrocene's exceptional properties have led to its applications in various fields including catalysis, medicine, and material science (Astruc, 2017).
Mécanisme D'action
Ferrocene-modified compounds exhibit specific properties due to the introduction of ferrocene. These include increased lipophilicity, better penetration through cellular and nuclear membranes, reduced toxicity, ideal electrochemical properties, and improved blood-brain barrier permeability. These properties make ferrocene derivatives promising candidates for drug development .
Orientations Futures
Propriétés
IUPAC Name |
(4S)-4-benzyl-2-cyclopenta-2,4-dien-1-ylidene-1,3-oxazolidin-3-ide;cyclopenta-1,3-diene;iron(2+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14NO.C5H5.Fe/c1-2-6-12(7-3-1)10-14-11-17-15(16-14)13-8-4-5-9-13;1-2-4-5-3-1;/h1-9,14H,10-11H2;1-5H;/q2*-1;+2/t14-;;/m0../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HILZYOWKEFQSPH-UTLKBRERSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C([N-]C(=C2C=CC=C2)O1)CC3=CC=CC=C3.[CH-]1C=CC=C1.[Fe+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([N-]C(=C2C=CC=C2)O1)CC3=CC=CC=C3.[CH-]1C=CC=C1.[Fe+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FeNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4S)-4,5-Dihydro-4-phenylmethyl-2-oxazolyl]ferrocene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-[4-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] 11-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B1180650.png)
![1-cyclopropyl-3-[2-(4-methylphenyl)-2-piperidin-1-ylethyl]urea](/img/no-structure.png)
